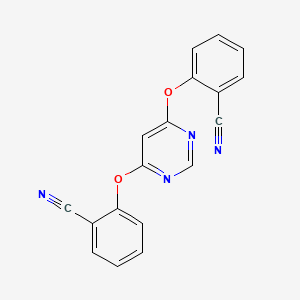

2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile

CAS No.:

Cat. No.: VC17996221

Molecular Formula: C18H10N4O2

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H10N4O2 |

|---|---|

| Molecular Weight | 314.3 g/mol |

| IUPAC Name | 2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxybenzonitrile |

| Standard InChI | InChI=1S/C18H10N4O2/c19-10-13-5-1-3-7-15(13)23-17-9-18(22-12-21-17)24-16-8-4-2-6-14(16)11-20/h1-9,12H |

| Standard InChI Key | BFEPKZUKYXSKPT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,2′-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile features a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) substituted at positions 4 and 6 with oxygen atoms. Each oxygen bridges to a benzene ring bearing a terminal cyano (-CN) group . This arrangement creates a symmetrical, planar structure conducive to π-π stacking interactions and electronic delocalization. The presence of electron-withdrawing cyano groups enhances the compound’s stability and influences its reactivity in subsequent chemical modifications .

Key Physicochemical Data

The following table summarizes critical properties derived from experimental analyses:

| Property | Value |

|---|---|

| Chemical Name | 2,2′-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile |

| CAS Number | 2184107-36-4 |

| Molecular Formula | C₁₈H₁₀N₄O₂ |

| Molecular Weight | 314.30 g/mol |

| Appearance | Off-White Solid |

| Stability | Stable under recommended storage conditions (20°C) |

| Solubility | Data not available |

These properties underscore its suitability for applications requiring thermal stability and electronic tunability .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2,2′-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile involves multi-step protocols emphasizing regioselective functionalization. A representative route includes:

-

Nucleophilic Substitution: Reacting 4,6-dichloropyrimidine with hydroxybenzonitrile derivatives under basic conditions to install the ether linkages .

-

Cyano Group Introduction: Utilizing nitration or cyanation reactions to position the -CN groups on the benzene rings .

Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to achieving high yields. For instance, polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while controlled heating (80–100°C) accelerates substitution kinetics .

Analytical Characterization

-

Spectroscopic Data:

-

Chromatographic Purity: Reverse-phase HPLC typically reveals >95% purity when synthesized under optimized conditions .

Applications in Scientific Research

Medicinal Chemistry

Pyrimidine derivatives are extensively studied for their pharmacological potential. In 2,2′-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile, the cyano groups may enhance binding affinity to biological targets. Preliminary studies suggest inhibitory activity against fungal cytochrome bc₁ complexes, mirroring the mode of action of azoxystrobin . Additionally, its planar structure facilitates intercalation into DNA, warranting exploration as an anticancer agent .

Materials Science

The compound’s conjugated system and electron-deficient cyano groups make it a candidate for organic electronics. Key applications include:

-

Organic Photovoltaics (OPVs): As an electron-transport layer, improving charge separation efficiency .

-

Light-Emitting Diodes (LEDs): Tunable emission profiles via structural modifications .

Recent computational studies predict a bandgap of ~3.2 eV, ideal for visible-light harvesting .

Coordination Chemistry

The pyrimidine nitrogens serve as Lewis bases, enabling coordination to transition metals. For example, complexes with Cu(II) exhibit enhanced catalytic activity in oxidation reactions . Such properties are exploitable in heterogeneous catalysis and sensor design.

Challenges and Future Directions

Synthetic Limitations

Current protocols suffer from modest yields (~40–50%) due to side reactions during etherification . Scalability remains a concern, necessitating greener methodologies (e.g., microwave-assisted synthesis).

Application-Specific Hurdles

-

Toxicity Profiles: Limited data on ecotoxicological impacts hinder agricultural applications .

-

Material Stability: Long-term degradation under UV exposure requires mitigation via protective coatings .

Research Opportunities

-

Structure-Activity Relationships: Systematic substitution to optimize biological or electronic properties.

-

Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume